3-(trifluoromethyl)-3H-pyridin-4-one
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Overview
Description
3-(Trifluoromethyl)-3H-pyridin-4-one is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a pyridinone ring. The trifluoromethyl group is known for its significant electronegativity and ability to influence the chemical and biological properties of the compounds it is part of .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of pyridinone precursors using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often include the use of a base like tetrabutylammonium fluoride (TBAF) in a solvent such as tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production of 3-(trifluoromethyl)-3H-pyridin-4-one may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-3H-pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Scientific Research Applications
3-(Trifluoromethyl)-3H-pyridin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-3H-pyridin-4-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by influencing the electronic and steric properties of the molecule . This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Another trifluoromethyl-substituted pyridine derivative with similar properties and applications.
Trifluoromethylphenyl: A compound with a trifluoromethyl group attached to a phenyl ring, used in pharmaceuticals and agrochemicals.
Uniqueness
3-(Trifluoromethyl)-3H-pyridin-4-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the pyridinone ring and the trifluoromethyl group makes it a versatile compound with a wide range of applications in various fields .
Properties
Molecular Formula |
C6H4F3NO |
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Molecular Weight |
163.10 g/mol |
IUPAC Name |
3-(trifluoromethyl)-3H-pyridin-4-one |
InChI |
InChI=1S/C6H4F3NO/c7-6(8,9)4-3-10-2-1-5(4)11/h1-4H |
InChI Key |
PXHXASURYXNFQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(C1=O)C(F)(F)F |
Origin of Product |
United States |
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